4-(5-Sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzene-1-sulfonic acid
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Overview
Description
4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid is a heterocyclic compound that belongs to the class of 1,3,4-oxadiazoles. The presence of both sulfur and nitrogen atoms in the oxadiazole ring imparts unique chemical properties to this compound, making it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid typically involves the cyclization of hydrazides with carbon disulfide under basic conditions . For example, N-[1-Hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide can be cyclized with carbon disulfide in ethanolic potassium hydroxide to yield the desired oxadiazole derivative .
Industrial Production Methods
The process would likely be optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the oxadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding dihydro derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are typically employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives.
Scientific Research Applications
4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antitubercular agent.
Medicine: Investigated for its anticancer, anti-inflammatory, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
1,3,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring structure and exhibit similar biological activities.
Thiazole Derivatives: Contain both sulfur and nitrogen atoms and are known for their antimicrobial and anticancer properties.
Thiadiazole Derivatives: Similar to oxadiazoles but with a different arrangement of sulfur and nitrogen atoms, also exhibiting diverse biological activities.
Uniqueness
4-(5-Thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)benzenesulfonic acid is unique due to its specific substitution pattern and the presence of both sulfonic acid and oxadiazole moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
116654-94-5 |
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Molecular Formula |
C8H6N2O4S2 |
Molecular Weight |
258.3 g/mol |
IUPAC Name |
4-(2-sulfanylidene-3H-1,3,4-oxadiazol-5-yl)benzenesulfonic acid |
InChI |
InChI=1S/C8H6N2O4S2/c11-16(12,13)6-3-1-5(2-4-6)7-9-10-8(15)14-7/h1-4H,(H,10,15)(H,11,12,13) |
InChI Key |
NLBJNGVVMATPDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NNC(=S)O2)S(=O)(=O)O |
Origin of Product |
United States |
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